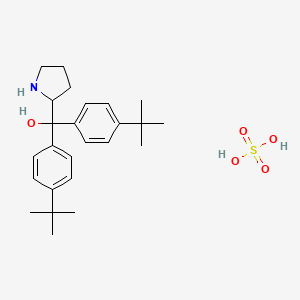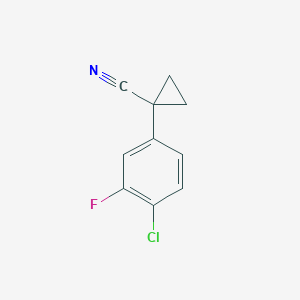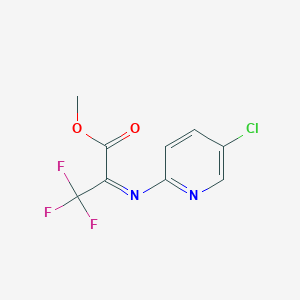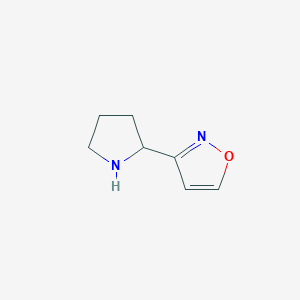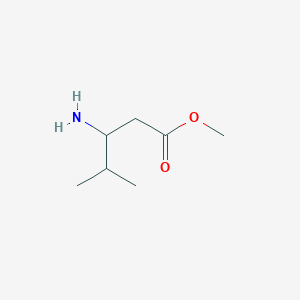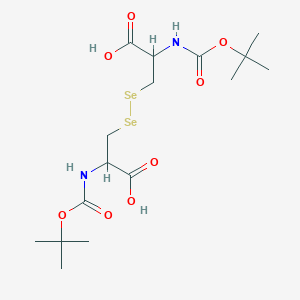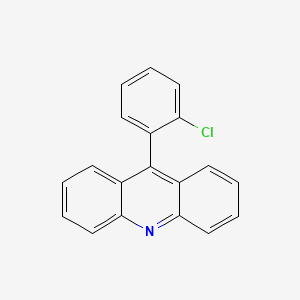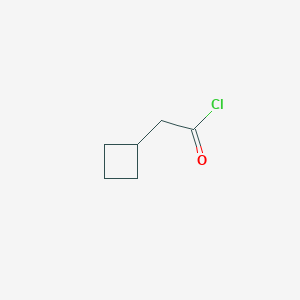
Cyclobutylacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutylacetyl chloride is an organic compound with the molecular formula C₆H₉ClO . It is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclobutylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, producing this compound and releasing sulfur dioxide (SO₂) or carbon monoxide (CO) as by-products .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Cyclobutylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to produce cyclobutylacetic acid and hydrochloric acid (HCl).
Reduction: Can be reduced to cyclobutylmethyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Water: Hydrolysis under aqueous conditions to form the corresponding acid.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Cyclobutylacetic Acid: Formed from hydrolysis.
Scientific Research Applications
Cyclobutylacetyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclobutylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds, resulting in the formation of amides and esters. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Cyclopropylacetyl chloride: Similar structure but with a three-membered cyclopropyl ring.
Cyclopentylacetyl chloride: Similar structure but with a five-membered cyclopentyl ring.
Cyclohexylacetyl chloride: Similar structure but with a six-membered cyclohexyl ring.
Uniqueness: Cyclobutylacetyl chloride is unique due to its four-membered cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific organic compounds that require the cyclobutyl moiety .
Properties
CAS No. |
59543-38-3 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
2-cyclobutylacetyl chloride |
InChI |
InChI=1S/C6H9ClO/c7-6(8)4-5-2-1-3-5/h5H,1-4H2 |
InChI Key |
ZTICGZOOKCTTML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester](/img/structure/B12283396.png)
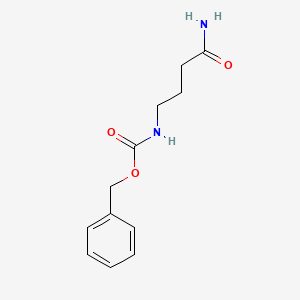
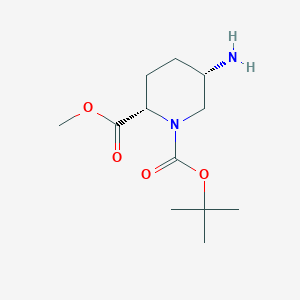
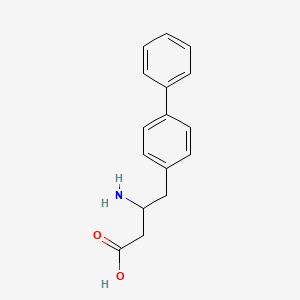
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
